molecular formula C22H13Br B8667822 3-(3-Bromophenyl)fluoranthene

3-(3-Bromophenyl)fluoranthene

Cat. No.: B8667822
M. Wt: 357.2 g/mol
InChI Key: MNJMBVHRXXIFSX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluoranthene core substituted with a 3-bromophenyl group. The bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and interactions in biological systems.

Properties

Molecular Formula

C22H13Br

Molecular Weight

357.2 g/mol

IUPAC Name

3-(3-bromophenyl)fluoranthene

InChI

InChI=1S/C22H13Br/c23-15-6-3-5-14(13-15)16-11-12-21-18-8-2-1-7-17(18)20-10-4-9-19(16)22(20)21/h1-13H

InChI Key

MNJMBVHRXXIFSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)C5=CC(=CC=C5)Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-(3-Bromophenyl)fluoranthene with structurally related halogenated aromatic compounds, focusing on synthesis, cytotoxic activity, and substituent effects.

Halogenated Chalcones :

  • Compound 3 : (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (IC50 = 42.22 μg/mL) was synthesized via Claisen-Schmidt condensation under microwave irradiation (62.32% yield) .
  • Compound 4 : (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (IC50 = 22.41 μg/mL) showed enhanced cytotoxicity, likely due to the bulky 4-isopropylphenyl group improving hydrophobic interactions with cellular targets .
  • Compound 1 : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (IC50 = 1,484.75 μg/mL) demonstrated significantly lower activity, highlighting the superior bioactivity of bromine over chlorine at the 3-position .

3-Bromophenyl Coumarins :

  • 3-(3-Bromophenyl)-7-acetoxycoumarin exhibited anti-inflammatory activity, emphasizing the role of bromophenyl groups in modulating biological responses.
Cytotoxic Activity Against MCF-7 Cells

The table below summarizes key data for halogenated chalcones:

Compound Substituents IC50 (μg/mL) Yield (%) Key Observation
1 (4-chlorophenyl) 4-Cl, p-tolyl 1,484.75 87.03 Low cytotoxicity
2 (4-chlorophenyl) 4-Cl, 4-tolylphenyl 37.24 64.80 Moderate activity
3 (3-bromophenyl) 3-Br, p-tolyl 42.22 62.32 Balanced potency/synthesis
4 (3-bromophenyl) 3-Br, 4-isopropylphenyl 22.41 55.32 Highest potency

Key Findings :

  • Bromine at the 3-position (Compounds 3 and 4) enhances cytotoxicity compared to chlorine at the 4-position (Compound 1) .
  • Bulky substituents (e.g., 4-isopropylphenyl in Compound 4) improve activity, likely through enhanced hydrophobic binding .
Substituent Effects on Reactivity and Bioactivity
  • Electron-Withdrawing Effects : Bromine’s inductive effect increases electrophilicity, improving interactions with cellular nucleophiles.
  • Steric Hindrance : The 3-bromophenyl group balances steric bulk and electronic effects, optimizing binding to molecular targets .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 62.32–87.03% yields) offers advantages over traditional methods, reducing reaction times and improving purity .

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